(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-14-8-9-15(2)21-19(14)24-23(30-21)29-16-10-12-25(13-11-16)22(26)17-6-5-7-18(27-3)20(17)28-4/h5-9,16H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIULBZMQRRGWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis typically involves the strategic assembly of the three major fragments: the 2,3-dimethoxyphenyl unit, the piperidinyl methanone segment, and the 4,7-dimethylbenzo[d]thiazolyl moiety. Each fragment is synthesized separately, often starting from commercially available precursors through a series of functional group transformations and coupling reactions.
Reaction Conditions: Typical conditions might involve solvent choices like dichloromethane, toluene, or ethanol under controlled temperatures ranging from -10°C to 100°C, depending on the step. Common reagents might include bases like sodium hydride or potassium carbonate, and catalysts such as palladium on carbon or triphenylphosphine.
Industrial Production Methods: Scaling up for industrial production might require optimization of these routes to increase yield and reduce costs. This involves process development to streamline steps, possibly integrating continuous flow techniques, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, such as oxidation, reduction, nucleophilic substitution, and electrophilic aromatic substitution.
Common Reagents and Conditions: Reagents like hydrogen peroxide or osmium tetroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions are commonly used.
Major Products Formed: Depending on the reaction, products might include oxidized derivatives with increased oxygen content, reduced compounds with additional hydrogen atoms, and substituted compounds featuring new functional groups attached to the aromatic rings.
Scientific Research Applications
The compound (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in cancer treatment and as a pharmacological agent. This article explores its applications, supported by case studies and data tables that illustrate its efficacy and mechanisms of action.
Chemical Properties and Structure
The compound features a complex structure that includes a dimethoxyphenyl group, a benzo[d]thiazole moiety, and a piperidine ring. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of compounds similar to (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures have IC50 values indicating potent effects against lung (A549), breast (MCF7), and cervical (HeLa) cancer cells.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 12 | A549 | 0.14 |
| Compound 13 | A549 | 0.31 |
| Compound 15 | MCF7 | 0.38 |
These values suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapies .
Topoisomerase Inhibition
The compound has also been evaluated for its ability to inhibit human type IIα topoisomerase, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme is a common mechanism for anticancer drugs, as it can lead to the accumulation of DNA damage in rapidly dividing cells. The effective concentrations for inhibition were found to be as low as 1 µM, indicating strong activity .
Potential as a Cytochrome P450 Inhibitor
The compound's structure suggests potential interactions with cytochrome P450 enzymes, which are vital for drug metabolism. Inhibitors of these enzymes can alter the pharmacokinetics of co-administered drugs, potentially enhancing therapeutic effects or reducing toxicity .
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar piperidine moieties have been studied for their effects on neurotransmitter systems and may offer insights into treatments for neurological disorders.
Study on Anticancer Efficacy
In a study published in Nature Reviews Cancer, researchers synthesized derivatives of the compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzothiazole moiety significantly enhanced anticancer activity, with some derivatives showing over tenfold increases in potency compared to the parent compound .
Pharmacokinetic Studies
A pharmacokinetic study assessed the absorption and metabolism of a related compound in vivo, revealing that modifications could lead to improved bioavailability and reduced side effects. This study underscores the importance of structural modifications in developing effective therapeutic agents .
Mechanism of Action
Molecular Targets and Pathways: If this compound exhibits biological activity, its mechanism of action would likely involve interaction with specific proteins or receptors, modulating their activity. For instance, the benzo[d]thiazole moiety could interact with enzymes in a manner similar to known inhibitors, while the piperidinyl group might enhance binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole Derivatives : Both the target compound and the pyrazoline-benzothiazole hybrid in incorporate benzo[d]thiazole, a moiety associated with diverse bioactivities. The presence of a 4-methoxyphenyl group in correlates with antitumor activity, while the target compound’s 2,3-dimethoxyphenyl group may enhance membrane permeability .
Piperidine vs. Piperazine: While the target compound uses a piperidine ring, analogs like 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone () employ piperazine.
Thiadiazole vs. Thiazolo-Triazole : Thiadiazole derivatives () exhibit antimicrobial activity, whereas the thiazolo-triazole in lacks reported bioactivity. The target compound’s benzo[d]thiazole-oxy group may confer distinct binding properties compared to these sulfur-rich heterocycles.
Biological Activity
The compound (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone , also known as N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide, is a synthetic organic molecule with potential biological activities. Its unique structure combines a dimethoxyphenyl group with a piperidine moiety linked to a benzothiazole derivative, suggesting diverse pharmacological properties.
- Molecular Formula : C23H27N3O4S
- Molecular Weight : 441.5 g/mol
- CAS Number : 1286725-10-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the benzothiazole ring enhances its affinity for certain targets, potentially influencing pathways related to inflammation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics.
- Cell Signaling Modulation : It may modulate key signaling pathways involved in cell survival and proliferation, impacting gene expression related to inflammatory responses.
Biological Activity
Research studies have explored the biological effects of this compound across various models:
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has been shown to reduce the expression of pro-inflammatory cytokines in macrophage models, indicating its possible application in treating inflammatory diseases.
Data Tables
Case Studies
-
Study on Anticancer Properties :
- A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- The mechanism was linked to the activation of caspase-3 and caspase-9 pathways.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples.
- Histological analysis revealed reduced tissue edema and inflammatory cell infiltration.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- Methodological Answer : Employ a combination of H/C NMR to confirm aromatic protons (e.g., methoxyphenyl and benzo[d]thiazole groups) and piperidine ring connectivity. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) bonds. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity, use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) .
Q. What are the critical parameters for optimizing the final coupling step in its synthesis?
- Methodological Answer : The piperidine-benzo[d]thiazole ether linkage requires controlled conditions:
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution.
- Temperature : 80–100°C to balance reaction rate and byproduct formation.
- Catalyst : Use KCO or CsCO to deprotonate the hydroxyl group on benzo[d]thiazole.
Monitor progress via TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, eluent gradient) .
Q. How do the methoxy and dimethyl substituents influence solubility and crystallinity?
- Methodological Answer :
- Methoxy groups : Increase hydrophilicity and hydrogen-bonding potential, improving solubility in DMSO or ethanol.
- Dimethyl groups on benzo[d]thiazole : Enhance lipophilicity, affecting membrane permeability.
Crystallize from ethanol/water mixtures (70% ethanol) to obtain single crystals for X-ray diffraction .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported receptor binding affinities?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., kinases or GPCRs). Compare binding poses of the compound’s dimethylbenzo[d]thiazole moiety with active-site residues. Validate using mutagenesis studies on key residues (e.g., replacing Lys123 with Ala) to confirm computational predictions .
Q. What strategies mitigate steric hindrance during the formation of the piperidinyl-methanone bond?
- Methodological Answer :
- Pre-activation : Convert the carboxylic acid to an acyl chloride using SOCl before coupling with piperidine.
- Microwave-assisted synthesis : Reduce reaction time (15–20 min at 100°C) to minimize decomposition.
- Additives : Use DMAP to accelerate acylation. Confirm bond formation via C NMR (carbonyl signal at ~170 ppm) .
Q. How to design in vitro assays to evaluate metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation : Use human liver microsomes (HLM) with NADPH cofactor at 37°C.
- Sampling : Collect aliquots at 0, 15, 30, and 60 min.
- Analysis : Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS. Calculate half-life () using first-order kinetics. Compare with control compounds (e.g., verapamil) .
Q. What analytical approaches distinguish between tautomeric forms of the benzo[d]thiazole moiety?
- Methodological Answer : Use H-N HMBC NMR to detect nitrogen-proton correlations. For dynamic tautomerism, perform variable-temperature NMR (−40°C to 25°C) to slow interconversion. Complement with DFT calculations (B3LYP/6-31G*) to predict energetically favored tautomers .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response curves : Test 10 concentrations (1 nM–100 µM) in triplicate.
- Controls : Include cisplatin and vehicle-only controls.
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Cross-validate with RNA-seq to identify differential gene expression (e.g., Bcl-2 family) .
Q. Why does the compound exhibit varying logP values in different solvent systems?
- Methodological Answer :
- Shake-flask method : Measure partitioning in octanol-water and cyclohexane-water systems.
- Ionization effects : Adjust pH to 7.4 (physiological) and use potentiometric titration to determine pKa.
- Computational correction : Apply ClogP (ChemAxon) to account for intramolecular H-bonding in the piperidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
